N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide
Overview
Description
Conivaptan-d4 is a deuterated form of Conivaptan, which is a non-peptide inhibitor of the antidiuretic hormone vasopressin. It is primarily used as an internal standard for the quantification of Conivaptan in various analytical methods . Conivaptan itself is used to treat hyponatremia, a condition characterized by low sodium levels in the blood .
Mechanism of Action
Target of Action
Conivaptan-d4, also known as N-[4-[(4,5-dihydro-2-methylimidazo4,5-dbenzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1’-biphenyl]-2-carboxamide, is a non-peptide, dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors . These receptors play a crucial role in the regulation of water and electrolyte balance .
Mode of Action
The compound exhibits nanomolar affinity for human arginine vasopressin V1A and V2 receptors in vitro . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .
Biochemical Pathways
The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney . These receptors help to maintain plasma osmolality within the normal range by increasing the permeability of the renal collecting ducts to water . Vasopressin also causes vasoconstriction through its actions on vascular 1A receptors .
Pharmacokinetics
The pharmacokinetics of intravenous conivaptan have been studied in patients with hepatic or renal impairment . The primary pharmacokinetic parameters used to assess the effect of hepatic and renal impairment on conivaptan pharmacokinetics were area under the plasma conivaptan concentration–time curve from time 0 to infinity (AUC ∞), plasma conivaptan concentration at the end of the 20-mg loading dose (C LD), and plasma conivaptan concentration at the end of the second day 20-mg/24-h continuous infusion (C 48) .
Result of Action
The predominant pharmacodynamic effect of conivaptan in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .
Action Environment
The level of AVP in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia . Environmental factors such as the patient’s hydration status, sodium intake, and the presence of certain medical conditions (e.g., syndrome of inappropriate antidiuretic hormone, hypothyroidism, adrenal insufficiency, pulmonary disorders) can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Conivaptan-d4 interacts with the vasopressin receptors V1a and V2 . The level of arginine vasopressin (AVP) in circulating blood is critical for the regulation of water and electrolyte balance . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney .
Cellular Effects
Conivaptan-d4 influences cell function by antagonizing the V2 receptors in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This leads to an increase in net fluid loss, increased urine output, and decreased urine osmolality .
Molecular Mechanism
The molecular mechanism of Conivaptan-d4 involves its antagonistic action on the V2 receptors of AVP in the renal collecting ducts . This antagonism results in aquaresis, or excretion of free water .
Temporal Effects in Laboratory Settings
In laboratory settings, Conivaptan-d4 has been shown to rapidly decrease in the first 2 minutes of rat liver microsomes (RLMs) incubation and the conversion reached a plateau for the remainder of the incubation period . The in vitro half-life (t 1/2) was estimated at 11.51 minutes and the intrinsic clearance (CL in) was 13.8±0.48 ml/min/kg .
Dosage Effects in Animal Models
In animal models, Conivaptan-d4 has been shown to increase urine volume and free water clearance . In heart failure models, it improved hemodynamic parameters and free water excretion .
Metabolic Pathways
Conivaptan-d4 is metabolized by the CYP3A4 isozyme . Four metabolites have been identified, and their pharmacological activity at V1a and V2 receptors ranged from approximately 3-50% and 50-100% that of Conivaptan-d4, respectively .
Subcellular Localization
Based on its mechanism of action, it is likely to localize to the renal collecting ducts where it interacts with the V2 receptors .
Preparation Methods
The synthesis of Conivaptan-d4 involves the incorporation of deuterium atoms into the molecular structure of Conivaptan. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for Conivaptan-d4 are not widely documented, but they generally follow the principles of deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium .
Chemical Reactions Analysis
Conivaptan-d4, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Conivaptan-d4 can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Conivaptan-d4 is primarily used in scientific research as an internal standard for the quantification of Conivaptan in biological samples. This is particularly useful in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug concentrations is crucial. Additionally, Conivaptan-d4 can be used in studies investigating the metabolism and excretion of Conivaptan .
Comparison with Similar Compounds
Conivaptan-d4 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical methods. Similar compounds include:
Tolvaptan: Another vasopressin receptor antagonist used to treat hyponatremia.
Lixivaptan: A selective vasopressin V2 receptor antagonist.
Mozavaptan: A non-peptide vasopressin receptor antagonist with similar applications.
Compared to these compounds, Conivaptan-d4’s primary uniqueness lies in its use as an internal standard for analytical purposes .
Properties
IUPAC Name |
2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENVDNFQMCRTR-OCOLLXALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.